![molecular formula C10H15N3O3 B1532322 6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyrazin-2-amine CAS No. 1219130-25-2](/img/structure/B1532322.png)
6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyrazin-2-amine
Overview
Description
“6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyrazin-2-amine” is a chemical compound with the CAS Number: 1219130-25-2. It has a molecular weight of 225.25 and its IUPAC name is 6-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)pyrazin-2-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15N3O3/c1-10(2)15-6-7(16-10)5-14-9-4-12-3-8(11)13-9/h3-4,7H,5-6H2,1-2H3,(H2,11,13) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Scientific Research Applications
Medicine: Antitumor Activity
This compound has shown potential in medical research, particularly in the development of treatments for cancer. Its structure allows it to act as a MEK inhibitor, which can interfere with the mitogen-activated protein kinase (MAPK) pathway, a crucial signaling pathway for the growth and survival of cancer cells . By inhibiting this pathway, the compound could potentially halt the proliferation of tumor cells, making it a valuable asset in oncological pharmacology.
Material Science: Synthesis of Polymers
The compound’s derivatives are useful in material science for the synthesis of various polymers. For instance, it can be used to create polyethers and other related materials through processes like ester bond formation . These materials have a wide range of applications, including the production of plastics, resins, and fibers, which are integral to numerous industries.
properties
IUPAC Name |
6-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]pyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-10(2)15-6-7(16-10)5-14-9-4-12-3-8(11)13-9/h3-4,7H,5-6H2,1-2H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCWLAWSUWSSTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COC2=NC(=CN=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyrazin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.